

A Technical Guide to Fmoc-Ala-OH-13C3: Isotopic Purity and Enrichment

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Compound of Interest

Compound Name: Fmoc-Ala-OH-13C3

Cat. No.: B12060547

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For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. This guide provides an in-depth analysis of **Fmoc-Ala-OH-13C3**, a derivative of the amino acid alanine labeled with three carbon-13 isotopes. It is widely used in peptide synthesis and metabolic research. This document outlines the key quality attributes of isotopic purity and enrichment, presents methodologies for their determination, and offers a visual representation of the analytical workflow.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available **Fmoc-Ala-OH-13C3** are critical parameters for its application. The following table summarizes these specifications from various suppliers.

Supplier	Isotopic Purity (atom % 13C)	Chemical Purity	Analytical Technique(s)
Sigma-Aldrich	99 atom % 13C[1]	99% (CP)[1]	bio NMR: suitable[1]
MedchemExpress	Not explicitly stated	98.5%[2]	Not explicitly stated
Cambridge Isotope Laboratories	99% (for 13C3, 15N variant)[3]	98%[3]	Biomolecular NMR, Proteomics[3]

Note: Isotopic enrichment refers to the abundance of the ^{13}C isotope in the labeled positions, while chemical purity indicates the percentage of the compound that is **Fmoc-Ala-OH- $^{13}\text{C}_3$** .

Experimental Protocols

The determination of isotopic purity and enrichment of **Fmoc-Ala-OH- $^{13}\text{C}_3$** relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. For ^{13}C -labeled compounds, ^{13}C NMR is particularly informative.

Methodology:

- **Sample Preparation:** A precise amount of the **Fmoc-Ala-OH- $^{13}\text{C}_3$** sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- **Instrument Parameters:** The sample is placed in a high-field NMR spectrometer. A standard ^{13}C NMR spectrum is acquired. Key parameters to optimize include the pulse sequence, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum will show peaks corresponding to the three carbon atoms of the alanine moiety. The presence of strong signals at the expected chemical shifts for the α -carbon, β -carbon, and carboxyl carbon confirms the incorporation of ^{13}C . The isotopic enrichment can be estimated by comparing the integrals of the ^{13}C signals to those of any residual ^{12}C signals or by comparing them to the signal of a known concentration of an internal standard. The absence of significant signals from the unlabeled compound indicates high isotopic purity.

Mass Spectrometry (MS)

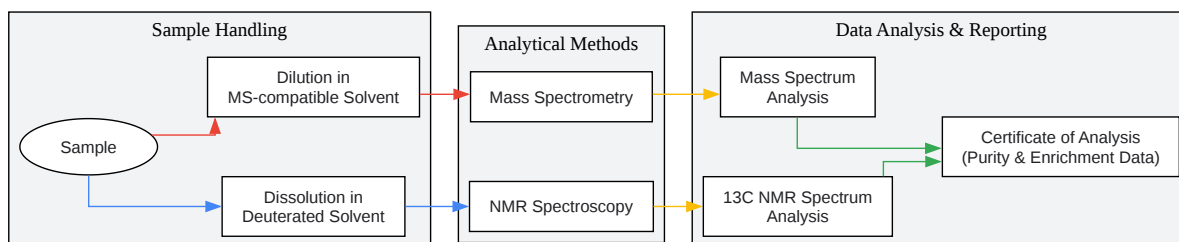
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.

Methodology:

- **Sample Preparation:** A dilute solution of the **Fmoc-Ala-OH-13C3** sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, sometimes with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
- **Infusion and Ionization:** The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule.
- **Mass Analysis:** The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.
- **Data Analysis:** The mass spectrum will show a peak corresponding to the molecular ion of **Fmoc-Ala-OH-13C3**. Since the compound is labeled with three ¹³C atoms, its molecular weight will be approximately 3 Daltons higher than the unlabeled analogue. The isotopic enrichment is determined by the relative intensity of the peak for the fully labeled molecule compared to the peaks for partially labeled or unlabeled molecules. The distribution of isotopologues can be used to calculate the average isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the amino acid.^[4]

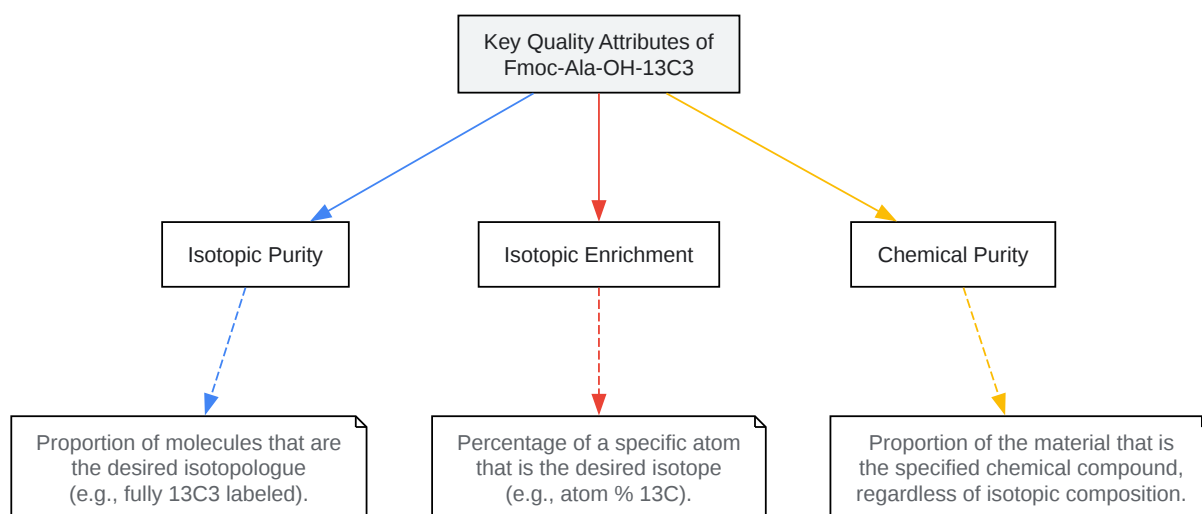
Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the analysis of **Fmoc-Ala-OH-13C3**, the following diagrams are provided.



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Caption: Workflow for assessing the isotopic purity and enrichment of **Fmoc-Ala-OH-13C3**.



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Caption: Relationship between isotopic purity, isotopic enrichment, and chemical purity.

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